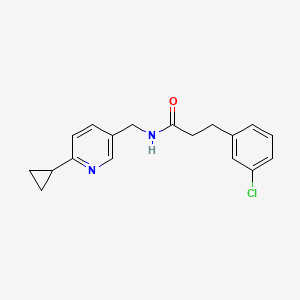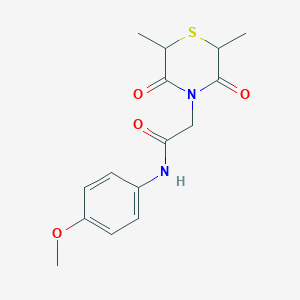![molecular formula C21H21NO3S B2430222 Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-49-9](/img/structure/B2430222.png)
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives like “Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate” has been a topic of interest for many researchers . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .Wissenschaftliche Forschungsanwendungen
a. Anti-Inflammatory Activity: Thiophenes have demonstrated anti-inflammatory effects. Researchers explore their potential as anti-inflammatory agents by modifying their structure to enhance efficacy and reduce side effects.
b. Anti-Cancer Properties: Certain thiophenes exhibit anti-cancer activity. Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate could be investigated for its cytotoxic effects against cancer cells.
c. Anti-Fungal Agents: Thiophenes have antifungal properties. This compound might be evaluated for its ability to combat fungal infections.
d. Kinase Inhibition: Thiophenes can inhibit kinases, which play crucial roles in cell signaling pathways. Researchers could explore whether this compound targets specific kinases relevant to disease pathways.
e. Estrogen Receptor Modulation: Given the structural diversity of thiophenes, scientists might investigate whether Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate interacts with estrogen receptors, potentially influencing hormone-related conditions.
f. Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may impact neurotransmitter systems, making them candidates for anti-anxiety or anti-psychotic drug development.
Material Science Applications
Beyond medicinal chemistry, thiophenes find applications in material science:
a. Conducting Polymers: Thiophenes serve as building blocks for conducting polymers, which have applications in organic electronics, sensors, and solar cells. Researchers could explore the incorporation of this compound into polymer matrices.
b. Photovoltaic Devices: Thiophene-based materials contribute to organic photovoltaic devices. Investigating the photovoltaic properties of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate could be worthwhile.
c. Sensors and Detectors: Functionalized thiophenes can be used in chemical sensors and detectors. Researchers might assess the sensing capabilities of this compound.
Eigenschaften
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-21(2,3)14-11-9-13(10-12-14)19(23)22-17-15-7-5-6-8-16(15)26-18(17)20(24)25-4/h5-12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOAZKRDJZLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)

![4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2430147.png)
![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)



![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)
![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)